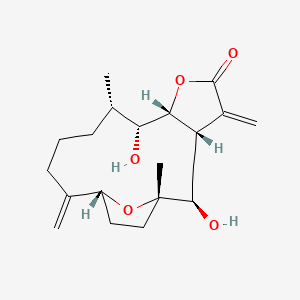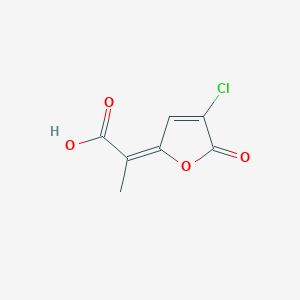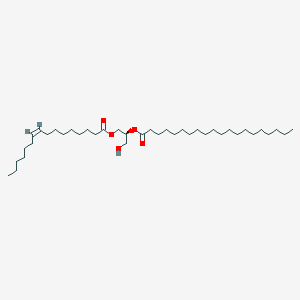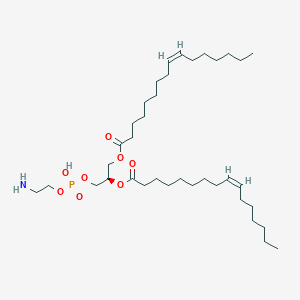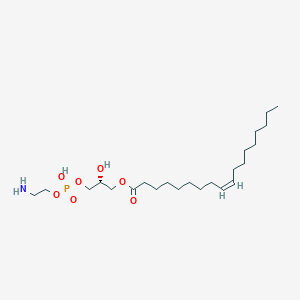
1-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine
説明
1-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine is a phospholipid compound with significant relevance in biochemical studies. It is a form of glycerophosphoethanolamine with specific structural and chemical properties that make it an important subject of research.
Synthesis Analysis
The synthesis of 1-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine involves several steps, starting from precursors such as rac 1-0-octadecen-9'-ylglycerol. This process includes enzymatic reactions and reacylation methods to obtain the final product (Paltauf, 1976).
Molecular Structure Analysis
The molecular structure of this compound is characterized by its asymmetrical mixed-chain lipid nature. Its structure impacts its behavior in biological membranes and its interaction with other lipid molecules, such as in the study of binary mixtures with dimyristoyl phosphatidylethanolamine (Lin et al., 1995).
Chemical Reactions and Properties
This compound participates in various chemical reactions, particularly in the context of lipid bilayers and cell membranes. Its reactivity can be influenced by the position of double bonds and the presence of unsaturated chains, as shown in the synthesis and properties of certain isomers (Barton & Gunstone, 1975).
Physical Properties Analysis
The physical properties, including the phase transitions and molecular organization of phospholipid bilayers containing this compound, are crucial for understanding its role in biological systems. These properties are affected by factors like temperature and hydration levels, as explored in studies involving calorimetry and NMR spectroscopy (Perly et al., 1985).
Chemical Properties Analysis
The chemical properties of 1-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine, such as its reactivity and interactions with other molecular species, are central to its function in biological membranes. Techniques like fast atom bombardment tandem mass spectrometry have been used to study its molecular species in various biological contexts (Kayganich & Murphy, 1992).
科学的研究の応用
Lipid Transfer Assays
1-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine is used in lipid transfer assays to study the interaction and transfer of lipids between various biological membranes. This approach is instrumental in understanding the dynamics of lipid molecules in different cellular processes (Zhang & Wang, 2013).
Interaction Studies with Small Molecules
It serves as a component in lipid bilayers to study the interactions between small molecules, such as anesthetics, and lipid membranes. This research provides insights into how certain drugs interact at the molecular level with cell membranes (Huang et al., 2013).
Enzymatic Biosensors
This compound is utilized in the construction of enzymatic biosensors. For instance, it's used in biosensors for nitric oxide detection, where its incorporation into lipid bilayers enhances sensor sensitivity and specificity (Gomes et al., 2019).
Study of Membrane Properties
Research on the thermal and structural properties of lipid bilayers often includes this phospholipid. Such studies provide essential information about the physical behavior of cell membranes under various conditions (Lin et al., 1995).
Fluorescence Modulation Sensing
In fluorescence modulation sensing techniques, this phospholipid is used in supported lipid bilayers as a platform to monitor interactions like ligand-receptor binding, important in understanding cell signaling and drug development (Robison et al., 2013).
Lipidomics and Mass Spectrometry
It is a subject of interest in the field of lipidomics, particularly in mass spectrometry studies, to identify various lipid species and their roles in biological systems (Dasgupta et al., 1987).
Drug and Gene Delivery Systems
This phospholipid is often incorporated into liposomes in the context of drug and gene delivery systems. Its properties can influence the stability and efficiency of these delivery systems (Liu, 2015).
特性
IUPAC Name |
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(26)29-20-22(25)21-31-32(27,28)30-19-18-24/h9-10,22,25H,2-8,11-21,24H2,1H3,(H,27,28)/b10-9-/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVRVRFVLRNJLY-MZMPXXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46NO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | LysoPE(18:1(9Z)/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011506 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine | |
CAS RN |
89576-29-4 | |
| Record name | 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89576-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | LysoPE(18:1(9Z)/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011506 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3S)-4-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-[[2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[(2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]-3-hydroxypropanoyl]amino]pentanoyl]amino]acetyl]amino]-4-oxobutanoic acid](/img/structure/B1241293.png)

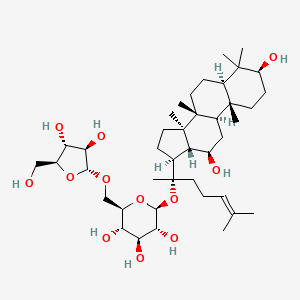

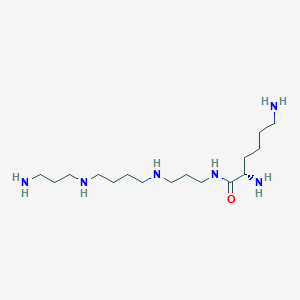
![2-[(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthyl)carbonyl]benzoic acid](/img/structure/B1241300.png)
![1-[(7R)-7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-yl]-N-methylmethanesulfonamide](/img/structure/B1241301.png)
![(2S,3S,4R,5R)-5-[6-amino-2-(3-hydroxy-3-phenylprop-1-ynyl)purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B1241304.png)

